5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

概要

説明

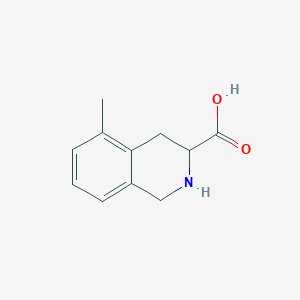

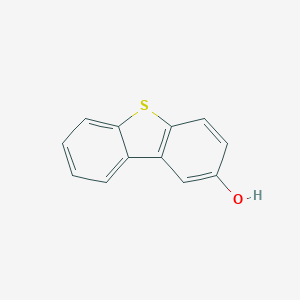

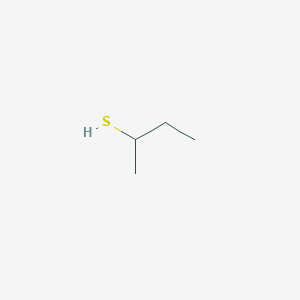

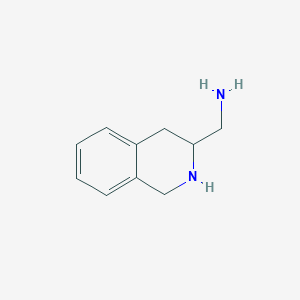

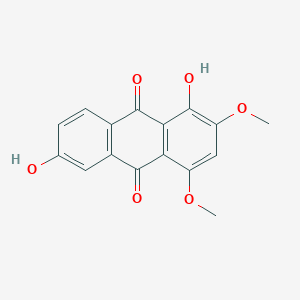

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 151637-59-1 . It has a molecular weight of 191.23 . This compound is a part of the large group of natural products known as isoquinoline alkaloids .

Synthesis Analysis

The synthesis of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H13NO2/c1-7-3-2-4-8-6-12-10 (11 (13)14)5-9 (7)8/h2-4,10,12H,5-6H2,1H3, (H,13,14) . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Chemical Reactions Analysis

This compound has been used in the design and synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . The new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 191.23 . It has a melting point of over 300 °C .科学的研究の応用

Derivatives Preparation

- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, have been prepared and characterized. These compounds are characterized by elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction, showcasing their potential for various scientific applications (Jansa, Macháček, & Bertolasi, 2006).

Hydantoins and Thiohydantoins Synthesis

- The synthesis of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclization to hydantoins and thiohydantoins was achieved. These compounds hold promise for various pharmacological applications (Macháček, Jansa, Bertolasi, & Wsól, 2006).

Novel Derivatives Synthesis

- The formation of methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates via an oxidation-dehydration sequence demonstrates the potential for creating novel compounds with specific properties (Wong, Harrington, & Stanforth, 2013).

Synthesis of Tetrahydroisoquinolinones

- Detailed studies on the synthesis of various tetrahydroisoquinolinones reveal insights into diastereoselective synthesis and pharmacophoric substituents, which are critical for drug discovery (Kandinska, Kozekov, & Palamareva, 2006).

Alkylation of Phenylalanine-Derived Precursors

- The double deprotonation and alkylation of phenylalanine-derived 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids offer a pathway for synthesizing enantiomerically pure compounds, relevant for alkaloid synthesis (Huber & Seebach, 1987).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

- A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and identified as novel PPAR gamma agonists. This research has implications for diabetes treatment and demonstrates the compound's potential as a safe and effective drug (Azukizawa et al., 2008).

Synthesis Under Physiological Conditions

- The oxidative decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid under physiological conditions, resulting in the synthesis of novel compounds, has potential implications in biosynthesis studies (Leete, 1979).

Novel Synthesis Methods

- New methods for synthesizing various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, using [2+2+2]- and [4+2]-cycloaddition reactions, demonstrate advancements in synthetic chemistry (Kotha & Banerjee, 2007).

Antioxidant Properties

- A new compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, was synthesized and shown to have excellent antioxidant properties. This highlights the potential use of these compounds in oxidative stress-related applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8/h2-4,10,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFCCSYNIFSINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NCC2=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369914 | |

| Record name | 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

CAS RN |

151637-59-1 | |

| Record name | 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)